Chikusaikoside II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

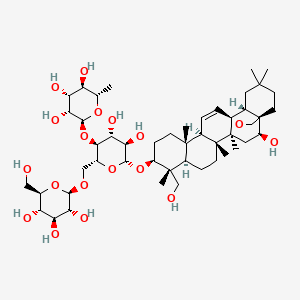

Chikusaikoside II is a naturally occurring compound extracted from the plant Bupleurum longeradiatumThe molecular formula of this compound is C48H78O18, and it has a molecular weight of 943.12 g/mol .

Méthodes De Préparation

Chikusaikoside II is primarily isolated from natural sources, specifically from the roots of Bupleurum longeradiatum. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity .

Analyse Des Réactions Chimiques

Chikusaikoside II undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chikusaikoside II is a naturally occurring compound extracted from Bupleurum longeradiatum . It is a saponin, a class of chemical compounds found in plants . Saponins like this compound have garnered attention for their diverse range of biological activities, leading to investigations into their potential applications .

Scientific Research Applications

Bupleurum species have a history in traditional Chinese medicine, where they are used to treat various ailments . Modern research has focused on isolating and characterizing the active compounds within these plants, with saikosaponins, including this compound, being of particular interest .

Anti-inflammatory Properties:

Saikosaponins, including Saikosaponin A (SSA), Saikosaponin D (SSD), Saikosaponin b1 (SSb1), and Saikosaponin b2 (SSb2), have demonstrated anti-inflammatory effects in studies involving lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice . These compounds can reduce pulmonary edema and decrease levels of inflammatory cytokines such as IL-6, TNF-α, and IL-1β in serum and lung tissues . They also alleviate pulmonary pathological damage and decrease the levels of the IL-6, TNF-α, and IL-1β genes, as well as the expression of NF-κB/TLR4-related proteins .

Relevance to Radix Bupleuri:

Radix Bupleuri (Chai Hu) is a commonly used herb in Chinese medicine known for its anti-inflammatory, antimicrobial, antiviral, immune-regulatory, and anti-tumor effects . It is believed to be acrid, cool, and bitter, entering the Liver and Gallbladder meridians, and is used to reduce fever and stagnation of Liver Qi .

Wound Healing:

Herbal medicines, including those containing components of Bupleurum species, have been explored for their potential in wound healing . These medicines can suppress inflammation, promote angiogenesis, induce cellular growth and proliferation, reduce oxidative stress, control infection, and improve wound remodeling .

Mécanisme D'action

The mechanism of action of Chikusaikoside II involves its interaction with cell membranes and various molecular targets. It is known to modulate immune responses by interacting with immune cells and influencing the production of cytokines. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparaison Avec Des Composés Similaires

Chikusaikoside II is similar to other triterpenoid saponins, such as saikosaponin a, saikosaponin d, and saikosaponin c. it is unique in its specific molecular structure and its distinct biological activities. For example, while saikosaponin a and saikosaponin d are also known for their anti-inflammatory properties, this compound has shown unique effects on immune modulation and apoptosis induction .

Activité Biologique

Chikusaikoside II is a compound derived from traditional Chinese medicinal herbs, particularly from the Radix Bupleuri (Chai Hu), which has been recognized for its various pharmacological properties. This article aims to provide a comprehensive analysis of the biological activities of this compound, supported by experimental data, case studies, and relevant research findings.

1. Anticancer Activity

This compound exhibits significant anticancer properties, particularly in various cancer cell lines. Research indicates that it can reduce cell viability in melanoma and other tumor cells.

- Cell Viability Studies :

| Cell Line | Treatment Duration | IC50 (µg/mL) |

|---|---|---|

| B16 | 24 hours | 6.88 |

| B16 | 48 hours | 4.15 |

- Mechanism of Action : The compound's mechanism involves inducing apoptosis through mitochondrial dysfunction and oxidative stress, leading to the release of apoptotic factors .

2. Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogenic bacteria.

- Susceptibility Tests :

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 375-1400 |

| Streptococcus uberis | 375-1400 |

| Bacillus cereus | Not specified |

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which are crucial in treating conditions like atopic dermatitis.

- Clinical Applications : It has been integrated into treatments for inflammatory diseases, showing efficacy in reducing inflammatory markers such as TNF-alpha and IL-1 in clinical studies .

Case Study: Use in Atopic Dermatitis

A systematic review explored the effectiveness of traditional Chinese herbal medicines, including this compound, in treating atopic dermatitis. The combined use of these herbal medicines with modern treatments showed significant improvement in symptoms compared to conventional therapies alone .

Experimental Findings

In a study assessing the biological activity of this compound and its metal complexes:

Propriétés

Formule moléculaire |

C48H78O18 |

|---|---|

Poids moléculaire |

943.1 g/mol |

Nom IUPAC |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C48H78O18/c1-22-30(52)32(54)36(58)40(62-22)66-38-24(19-60-39-35(57)33(55)31(53)23(18-49)63-39)64-41(37(59)34(38)56)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,43-,44-,45+,46-,47+,48-/m0/s1 |

Clé InChI |

ZDKCXSMMRXSSDE-USKWYDBASA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4C=C[C@@]67[C@]5(C[C@@H]([C@@]8([C@H]6CC(CC8)(C)C)CO7)O)C)C)C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.